tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the use of spirocyclic building blocks. One common method involves the reaction of tert-butyl 2-oxo-2-azaspiro[3.4]octane-6-carboxylate with appropriate reagents to introduce the hydroxy and oxa functionalities . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the hydroxy or oxa positions using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity . The compound may inhibit or activate these targets through various pathways, depending on its specific functional groups and the nature of the target .
Comparison with Similar Compounds
tert-Butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound contains a sulfur atom in place of the oxygen atom, which can alter its chemical reactivity and biological activity.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a different ring size and lacks the hydroxy and oxa functionalities, making it less versatile in certain applications.
tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which provides a balance of rigidity and flexibility for various chemical and biological applications .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-11(6-12)7-15-4-8(11)13/h8,13H,4-7H2,1-3H3 |
InChI Key |
IUFKVLSJQDLOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCC2O |
Origin of Product |
United States |
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